ORG-25543

Übersicht

Beschreibung

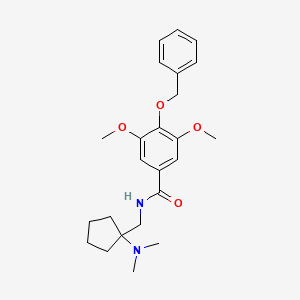

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analgetische Anwendungen

ORG-25543 wurde auf sein Potenzial als Analgetikum untersucht, insbesondere im Zusammenhang mit neuropathischen Schmerzen. Studien haben gezeigt, dass es als Glycin-Transporter-2 (GlyT2)-Inhibitor die synaptische Glycinkonzentration erhöhen kann, was zu einer verstärkten inhibitorischen glycinergen Signalübertragung im dorsalen Rückenmark führen kann . Dieser Mechanismus legt seinen Einsatz bei der Behandlung von entzündlichen und chronischen Schmerzzuständen nahe.

Behandlung neurologischer Erkrankungen

Die Fähigkeit der Verbindung, die glycinerge Neurotransmission zu modulieren, macht sie zu einem Kandidaten für die Behandlung neurologischer Erkrankungen wie Hyperekplexie, einer Erkrankung, die durch eine übermäßige Schreckreaktion gekennzeichnet ist. Durch die Hemmung von GlyT2 könnte this compound möglicherweise die Symptome lindern, ohne die motorischen Funktionen zu beeinträchtigen, wie in Tiermodellen gezeigt wurde .

Pharmakologische Forschung

This compound dient als Werkzeug in der pharmakologischen Forschung, um die Rolle von GlyT2 bei der Neurotransmission zu verstehen. Seine selektive Hemmung von GlyT2 ermöglicht es Forschern, die physiologischen und pathologischen Rollen von Glycin im zentralen Nervensystem zu untersuchen .

Arzneimittelentwicklung

Als reversibler GlyT2-Inhibitor bietet this compound Einblicke in die Sicherheits- und Wirksamkeitsprofile ähnlicher Verbindungen. Sein Wirkmechanismus bietet eine Grundlage für die Entwicklung neuer Medikamente, die Wirksamkeit und Toxizität in Einklang bringen, insbesondere bei der Behandlung von Schmerzen .

Hochdurchsatz-Screening

This compound wurde in Hochdurchsatz-Screening-Assays verwendet, um kleine Molekül-Modulatoren von elektrogenen Transportern wie GlyT2 zu identifizieren. Diese Anwendung ist entscheidend für die Entdeckung neuer Therapeutika, die auf die glycinerge Neurotransmission abzielen .

Mechanistische Studien

Die Interaktion der Verbindung mit GlyT2 ist auch für mechanistische Studien wertvoll. Durch das Verständnis, wie this compound und ähnliche Moleküle GlyT2 hemmen, können Forscher die Rolle des Transporters in verschiedenen physiologischen Prozessen und Krankheiten aufklären .

Wirkmechanismus

ORG-25543, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide or 4-(benzyloxy)-N-((1-(dimethylamino)cyclopentyl)methyl)-3,5-dimethoxybenzamide, is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2) .

Target of Action

The primary target of this compound is the glycine transporter type 2 (GlyT2) . GlyT2 is primarily located in the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .

Mode of Action

This compound interacts with GlyT2 by binding to it and inhibiting its function . This inhibition prevents the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft .

Biochemical Pathways

The inhibition of GlyT2 by this compound affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, this compound enhances the inhibitory effect of glycine on postsynaptic neurons .

Result of Action

The increase in synaptic glycine concentration due to the inhibition of GlyT2 by this compound enhances the inhibitory neurotransmission, which can lead to analgesic effects . It has been reported that this compound can ameliorate mechanical allodynia (a type of pain) after partial sciatic nerve ligation injury in mice .

Biochemische Analyse

Biochemical Properties

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is known for its role as a potent and selective inhibitor of glycine transporter 2 (GlyT-2). This compound interacts with GlyT-2 with high affinity, inhibiting its function and thereby modulating glycine levels in the synaptic cleft . The interaction is highly selective, with minimal effects on other glycine transporters such as GlyT-1 . This selectivity is crucial for its potential therapeutic applications, particularly in the treatment of neuropathic pain.

Cellular Effects

The effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide on cellular processes are profound. By inhibiting GlyT-2, this compound increases the concentration of glycine in the synaptic cleft, enhancing glycinergic neurotransmission . This modulation of neurotransmitter levels can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The increased glycine levels can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability .

Molecular Mechanism

At the molecular level, 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide exerts its effects by binding to the GlyT-2 transporter. This binding inhibits the reuptake of glycine into presynaptic neurons, thereby increasing its availability in the synaptic cleft . The inhibition is practically irreversible due to the tight-binding nature of the compound, which necessitates careful dosage management to avoid acute toxicity . This mechanism of action highlights the compound’s potential as a therapeutic agent for modulating glycinergic neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide have been observed to change over time. The compound is brain-penetrant, with a free brain/plasma ratio of 0.53 observed 35 minutes post-administration in mice . Its high affinity and potent inhibition of GlyT-2 result in sustained effects on glycine levels and neurotransmission. Due to its tight-binding nature, suboptimal dosages should be applied in vivo to allow low target occupancy and minimize acute toxicity .

Dosage Effects in Animal Models

The effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide vary with different dosages in animal models. In murine models of diabetic neuropathic pain, the compound exhibits high in vivo efficacy with an ED50 ranging from 0.07 to 0.16 mg/kg when administered intravenously . At higher doses, the compound’s tight-binding nature can lead to acute toxicity, necessitating careful dosage management to achieve therapeutic effects without adverse outcomes .

Metabolic Pathways

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactorsUnderstanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects .

Transport and Distribution

The transport and distribution of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s brain-penetrant nature allows it to effectively modulate glycinergic neurotransmission in the central nervous system . Its distribution within the brain and other tissues is a key factor in its efficacy and safety profile.

Subcellular Localization

The subcellular localization of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Eigenschaften

IUPAC Name |

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYOBMASPXQBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415523 | |

| Record name | ORG-25543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363628-88-0 | |

| Record name | ORG-25543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)

![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)

![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)

![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)